N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, also known as MPPT, is a chemical compound with potential applications in scientific research. MPPT is a pyridazine derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent
This compound has been evaluated for its potential as an anti-tubercular agent . It is part of a series of novel derivatives designed to combat Mycobacterium tuberculosis H37Ra , the causative agent of tuberculosis (TB). These derivatives have shown significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-TB drugs .
Non-Toxicity to Human Cells
The cytotoxicity of these compounds has been tested on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells , which is a crucial factor in drug development, ensuring that potential medications do not harm the patient’s healthy cells while targeting the disease-causing agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the molecular interactions of these derivatives. These studies are essential for predicting how the compound will interact with biological targets, which is a key step in the drug design and discovery process. The results from these studies support the suitability of these compounds for further development .
Development of Single Crystals
Single crystals of certain derivatives have been developed, which is an important step in the characterization of new compounds. These crystals can be used for detailed structural analysis, which helps in understanding the properties and potential applications of the compound .
Analogues of Pyrazinamide
The compound is related to pyrazinamide (PZA) , a well-known first-line prodrug used in the treatment of active TB. The analogues of pyrazine and pyrazinamide, such as this compound, have been reported to exhibit higher anti-TB activity against Mycobacterium tuberculosis .
Potential for Shortening TB Therapy
Given its relation to pyrazinamide and its promising anti-tubercular activity, this compound could potentially be used to shorten TB therapy. This would be a significant advancement in the treatment of TB, which typically requires long-term medication .
Resistance to First-Line Drugs
The development of new anti-TB drugs like this compound is crucial due to the increasing resistance to first-line drugs such as rifampicin and isoniazid . New compounds with different mechanisms of action are needed to combat multi-drug resistant TB .
Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Another potential application of this compound is as an inhibitor of VEGFR2 , which is involved in tumor angiogenesis. This suggests that the compound could have applications in cancer therapy, particularly in targeting the blood vessels that supply nutrients to tumors .
Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that the compound interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
It’s likely that the compound’s interaction with its targets leads to the inhibition of mycobacterium tuberculosis growth .
Eigenschaften
IUPAC Name |
N-[6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-12(21)16-13-5-6-14(18-17-13)23-11-3-4-15(22)20-9-7-19(2)8-10-20/h5-6H,3-4,7-11H2,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPUNJQWLXYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.